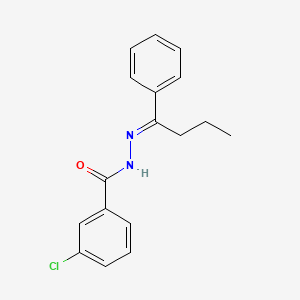![molecular formula C15H23NO2 B3840452 4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)
4-[4-(3-methylphenoxy)butyl]morpholine
概要
説明
4-[4-(3-Methylphenoxy)butyl]morpholine is an organic compound with the molecular formula C15H23NO2 It is a morpholine derivative where the morpholine ring is substituted with a 4-(3-methylphenoxy)butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methylphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxybutyl bromide: 3-methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 3-methylphenoxybutyl bromide.
Nucleophilic substitution: The final step involves the reaction of 3-methylphenoxybutyl bromide with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial synthesis.
化学反応の分析
Types of Reactions
4-[4-(3-methylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and morpholine moieties.
Reduction: Reduced derivatives of the phenoxy and morpholine moieties.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
4-[4-(3-methylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(3-methylphenoxy)butyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholine moieties can contribute to its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-[4-(3-phenoxy)butyl]morpholine: Lacks the methyl group on the phenoxy ring.
4-[4-(4-methylphenoxy)butyl]morpholine: Has the methyl group in a different position on the phenoxy ring.
4-[4-(3-methylphenoxy)ethyl]morpholine: Has a shorter alkyl chain connecting the phenoxy and morpholine moieties.
Uniqueness
4-[4-(3-methylphenoxy)butyl]morpholine is unique due to the specific positioning of the methyl group on the phenoxy ring and the length of the butyl chain
特性
IUPAC Name |
4-[4-(3-methylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-5-4-6-15(13-14)18-10-3-2-7-16-8-11-17-12-9-16/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZYYUUFVRCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile](/img/structure/B3840373.png)

![N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B3840386.png)
![3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3840397.png)
![(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3840398.png)

![3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B3840417.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840423.png)
![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2-iodobenzohydrazide)](/img/structure/B3840433.png)
![2-[4-[[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetic Acid](/img/structure/B3840445.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3840448.png)
![1-[3-(4-methylphenoxy)propyl]pyrrolidine](/img/structure/B3840465.png)
